

Introduction: The Symbiotic Relationship of Disperse Dyes and Polyester

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Compound of Interest

Compound Name: C.I. Disperse blue 27

CAS No.: 15791-78-3

Cat. No.: B095324

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The advent of synthetic fibers, particularly polyester (polyethylene terephthalate), revolutionized the textile industry. However, polyester's inherent hydrophobicity and highly crystalline structure make it impervious to traditional water-soluble dyes.[1][2] This challenge spurred the development and refinement of disperse dyes, a class of non-ionic, sparingly water-soluble colorants engineered specifically for hydrophobic fibers.[1][3] The dyeing mechanism relies on the molecular dispersion of the dye within an aqueous medium, from which the dye molecules migrate and diffuse into the amorphous regions of the polyester fibers at elevated temperatures.[1][2] This process establishes strong van der Waals forces and hydrophobic interactions between the dye and polymer chains, resulting in durable and vibrant coloration.[1]

Among the vast palette of disperse dyes, Disperse Blue 27 (C.I. 60767) stands out as a key anthraquinone-based dye. Its molecular structure provides excellent lightfastness and sublimation properties, making it a subject of significant interest in research aimed at optimizing dyeing processes, evaluating textile performance, and developing novel dye formulations. This guide serves as a comprehensive application note and protocol for researchers utilizing Disperse Blue 27 in the laboratory setting for polyester dyeing.

Physicochemical Profile of Disperse Blue 27

A thorough understanding of the dye's properties is fundamental to its effective application. The key characteristics of Disperse Blue 27 are summarized below.

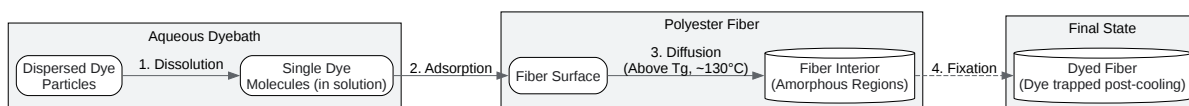
| Property | Value | Source(s) |
|-------------------|--|--------------|
| IUPAC Name | 1,8-dihydroxy-4-[4-(2-hydroxyethyl)anilino]-5-nitroanthracene-9,10-dione | [4][5] |
| CAS Number | 15791-78-3 | [4][5][6][7] |
| Chemical Class | Anthraquinone | [1][5] |
| Molecular Formula | C ₂₂ H ₁₆ N ₂ O ₇ | [4][5][6][7] |
| Molecular Weight | 420.37 g/mol | [5][7] |
| Appearance | Dark blue to black powder | [4][6][7] |
| Solubility | Sparingly soluble in water; reported as 50-100 mg/mL at 18°C (64°F) | [4][5] |

The Mechanism of Polyester Dyeing: A Molecular Perspective

The successful dyeing of polyester with disperse dyes is a thermodynamic process governed by temperature, time, and the chemical environment. The process transcends simple surface coating, involving the intricate diffusion of individual dye molecules into the polymer matrix. This is achieved by overcoming the energy barrier presented by polyester's glass transition temperature (T_g), which is approximately 70-80°C. Above this temperature, the polymer chains in the amorphous regions of the fiber gain sufficient mobility to allow dye molecules to penetrate.

The dyeing process can be conceptualized in four distinct stages:

- **Dissolution & Dispersion:** A small fraction of the disperse dye dissolves from the finely dispersed particles into the aqueous dyebath.
- **Adsorption:** The dissolved, monomolecular dye molecules travel through the water and adsorb onto the surface of the polyester fiber.
- **Diffusion:** Driven by the concentration gradient and high thermal energy (typically at 130°C), the adsorbed dye molecules diffuse from the surface into the internal structure of the fiber.
- **Fixation:** Upon cooling, the polymer structure contracts, physically trapping the dye molecules within the fiber, leading to a stable and colored material.



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The four-stage mechanism of disperse dyeing on polyester fiber.

Application Protocol: High-Temperature Exhaust Dyeing

This protocol details the standard laboratory procedure for dyeing polyester fabric with Disperse Blue 27 using the high-temperature (HT) exhaust method. This method is preferred as it eliminates the need for environmental pollutants known as carriers.[3][8]

I. Materials & Equipment

- **Materials:**
 - Scoured 100% Polyester Fabric
 - Disperse Blue 27 (C.I. 60767)

- Anionic Dispersing Agent (e.g., lignosulphonate-based)
- Glacial Acetic Acid (CH₃COOH)
- Sodium Hydroxide (NaOH)
- Sodium Hydrosulfite (Na₂S₂O₄)
- Deionized Water
- Equipment:
 - High-Temperature Laboratory Dyeing Machine (e.g., Glycerin or IR bath type)
 - Analytical Balance
 - pH Meter
 - Graduated Cylinders and Beakers
 - Magnetic Stirrer and Stir Bar
 - Laboratory Oven

II. Experimental Workflow

Workflow for high-temperature polyester dyeing with Disperse Blue 27.

III. Step-by-Step Methodology

1. Preparation of Dye Dispersion:

- Accurately weigh the required amount of Disperse Blue 27 dye powder. A typical concentration for medium shades is 1.0% on the weight of fabric (owf).
- Create a smooth, lump-free paste by adding a small amount of water and 1-2 g/L of a dispersing agent.
- Rationale: Disperse dyes have low water solubility. The dispersing agent is crucial for creating a stable, fine particle dispersion, preventing dye agglomeration which causes

spotting and uneven dyeing.[1]

- Gradually add more warm water (approx. 40-50°C) to the paste under constant stirring to create the final dye stock solution.

2. Dyebath Setup:

- Set the liquor ratio (the ratio of the mass of the dyebath to the mass of the fabric). A common laboratory ratio is 10:1 or 20:1.
- Fill the dyeing vessel with the calculated amount of deionized water.
- Add 1-2 g/L of dispersing agent and stir to dissolve.
- Add the prepared dye dispersion to the bath.
- Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.
- Rationale: A slightly acidic medium is essential to prevent the hydrolysis of certain disperse dyes and to ensure the stability of the dispersion throughout the high-temperature process.
- Introduce the pre-wetted polyester fabric sample into the dyebath.

3. High-Temperature Dyeing Cycle:

- Seal the dyeing vessel and place it in the machine.
- Start the cycle at an initial temperature of 60°C.
- Increase the temperature at a rate of 2°C per minute up to 130°C.
- Hold the temperature at 130°C for 45-60 minutes.
- Rationale: The temperature of 130°C is significantly above polyester's T_g, which swells the fiber and dramatically increases the rate of dye diffusion into the polymer, ensuring good penetration and exhaustion.[1][8] The holding time allows for the dye to migrate and level within the fabric, achieving a uniform shade.

- After the holding period, cool the dyebath down to 70°C at a rate of 2-3°C per minute before opening the vessel.

4. Reduction Clearing (After-treatment):

- Drain the exhausted dyebath.
- Prepare a fresh bath at 70-80°C containing:
 - 2 g/L Sodium Hydrosulfite
 - 2 g/L Sodium Hydroxide
- Treat the dyed fabric in this solution for 15-20 minutes.
- Rationale: This critical step removes any dye particles loosely adhering to the fiber surface. The alkaline reducing agent chemically destroys or solubilizes the surface dye, which is then easily washed away. This process is paramount for achieving high wash and crock (rubbing) fastness.^[2]

5. Final Rinsing and Drying:

- Drain the reduction clearing bath.
- Rinse the fabric thoroughly, first with hot water (50-60°C) and then with cold water, until the rinse water is clear.
- Squeeze excess water from the fabric and dry it in an oven or air dry.

Evaluation of Dyeing Performance

To quantify the success of the dyeing process, several analytical protocols must be followed.

A. Determination of Dye Uptake (Exhaustion %)

This protocol measures the percentage of dye that has transferred from the dyebath to the fabric.

- Using a UV-Vis Spectrophotometer, measure the absorbance of the initial dyebath solution (before adding the fabric) at the wavelength of maximum absorbance (λ_{max}) for Disperse Blue 27.
- After the dyeing cycle is complete, measure the absorbance of the final (exhausted) dyebath.
- Calculate the percentage of exhaustion using the Beer-Lambert law:

$$\text{Exhaustion (\%)} = [(A_0 - A_1) / A_0] \times 100$$

Where:

- A_0 = Absorbance of the initial dyebath
- A_1 = Absorbance of the final dyebath

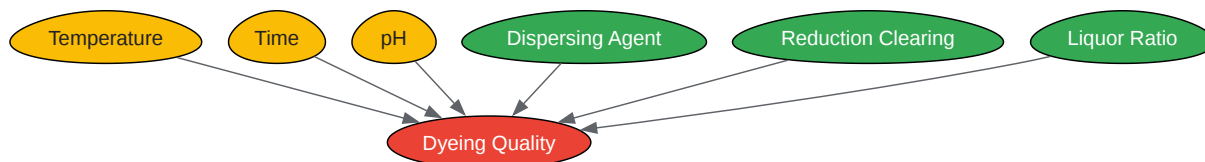
B. Colorfastness Evaluation

Colorfastness tests assess the resistance of the color to fading or bleeding under various conditions. Standardized ISO methods should be used for reliable and reproducible results.

| Fastness Property | ISO Standard | Description | Typical Result for Disperse Blue 27 |
|-----------------------|--------------|---|---|
| Washing Fastness | ISO 105-C06 | Assesses color resistance to laundering. The sample is washed with a standard detergent and steel balls. | Excellent (4-5 on a 5-point grey scale) |
| Rubbing Fastness | ISO 105-X12 | Measures the transfer of color from the fabric surface to a dry or wet white cloth under rubbing action. | Good to Excellent (Dry: 4-5, Wet: 4) |
| Light Fastness | ISO 105-B02 | Evaluates the resistance of the color to fading when exposed to a standardized artificial light source (Xenon arc). | Very Good (6-7 on an 8-point blue wool scale) |
| Perspiration Fastness | ISO 105-E04 | Tests resistance to both acidic and alkaline human perspiration simulants. [9] | Excellent (4-5) |

Key Influencing Factors and Troubleshooting

The quality of the final dyed product is a multifactorial outcome. The interplay between various parameters determines the levelness, shade depth, and fastness properties.



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Critical parameters influencing the quality of polyester dyeing.

- Temperature & Time: Insufficient temperature or time will lead to poor dye penetration and a lighter shade. Conversely, excessively high temperatures can sometimes degrade the dye. [10]
- pH Control: Deviation from the optimal acidic pH of 4.5-5.5 can cause dye decomposition and shade variation.
- Dispersing Agent: Inadequate dispersion is a primary cause of unlevel dyeing and surface specking.
- Reduction Clearing: Omitting or improperly performing this step will result in poor wash and rubbing fastness due to unfixed surface dye.

By meticulously controlling these parameters and adhering to the outlined protocols, researchers can achieve consistent, high-quality dyeings with Disperse Blue 27, enabling robust and reliable studies in textile science and dye chemistry.

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